molecular formula C12H18N4O B2785370 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone CAS No. 2034288-37-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone

カタログ番号 B2785370
CAS番号: 2034288-37-2
分子量: 234.303
InChIキー: IVSCFJFXBKVTJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and autoimmune disorders. This compound has gained significant attention in the scientific community due to its unique structure and mechanism of action.

作用機序

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, this compound targets a protein kinase called Bruton's tyrosine kinase (BTK), which is involved in the development and function of immune cells. By inhibiting BTK, this compound can reduce the activity of immune cells and decrease inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells, decrease inflammation, and inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxic effects on normal cells and tissues.

実験室実験の利点と制限

One of the main advantages of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone is its specificity for BTK, which allows for targeted inhibition of immune cells and reduction of inflammation and autoimmune responses. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxic effects on normal cells and tissues. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for research on 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone. One area of interest is the development of more potent and selective inhibitors of BTK, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings. Finally, research is needed to explore the potential of this compound in the treatment of other diseases, including infectious diseases and neurological disorders.

合成法

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction, also known as a click reaction. This method has been shown to produce high yields of this compound with excellent purity.

科学的研究の応用

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone has been extensively studied for its potential in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses in animal models.

特性

IUPAC Name

2-cyclopentyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(7-10-3-1-2-4-10)15-8-11(9-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCFJFXBKVTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。